molecular formula C10H21BrO B13549778 3-(Bromomethyl)-1-ethoxy-5-methylhexane

3-(Bromomethyl)-1-ethoxy-5-methylhexane

Cat. No.: B13549778
M. Wt: 237.18 g/mol
InChI Key: JNNXWRWILRAQGJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxy-5-methylhexane (C₁₀H₂₁BrO) is a halogenated organic compound featuring a hexane backbone substituted with a bromomethyl group at position 3, an ethoxy group at position 1, and a methyl group at position 3. Its molecular weight is 237.18 g/mol, and its structure (SMILES: CCOCCC(CC(C)C)CBr) enables diverse reactivity, particularly in nucleophilic substitutions and elimination reactions. Industrially, it is synthesized via bromination of 1-ethoxy-5-methylhexane using N-bromosuccinimide (NBS) under radical initiation, optimized for high yield and purity in continuous flow processes .

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

JNNXWRWILRAQGJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(CC(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-ethoxy-5-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-5-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-1-ethoxy-5-methylhexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-ethoxy-5-methylhexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, alcohols, ketones, or alkanes can be formed.

Scientific Research Applications

3-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxy-5-methylhexane involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound useful for introducing various functional groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Structural Analogs and Reactivity

The compound’s reactivity and applications are best understood through comparison with structurally related brominated alkanes and ethers:

Compound Name Molecular Formula Key Substituents Reactivity Profile
3-(Bromomethyl)-1-ethoxy-5-methylhexane C₁₀H₂₁BrO Bromomethyl (C3), ethoxy (C1), methyl (C5) High SN2 reactivity; forms azides, thiols, and ethers via nucleophilic substitution
4-(Bromomethyl)-1-methoxy-5-methylhexane C₉H₁₉BrO Bromomethyl (C4), methoxy (C1), methyl (C5) Reduced electrophilicity at C4 due to steric hindrance; slower substitution kinetics
2-Bromomethyl-1,3-dioxolane C₄H₇BrO₂ Bromomethyl (C2), cyclic ether Enhanced ring strain accelerates SN2 reactions; used in heterocyclic synthesis
5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane C₁₂H₂₃Br Bromoethyl (C5), four methyl groups Cyclohexane ring stabilizes intermediates; preferred for stereoselective reactions

Key Observations :

  • Positional Effects : The bromomethyl group at C3 in the target compound offers optimal accessibility for nucleophilic attack compared to C4-substituted analogs (e.g., 4-(Bromomethyl)-1-methoxy-5-methylhexane), which face steric hindrance .
  • Ether vs. Cyclic Ether : The ethoxy group in the target compound provides better solubility in polar solvents than cyclic ether analogs (e.g., 2-Bromomethyl-1,3-dioxolane), which prioritize ring-opening reactions .

Key Findings :

  • Halogen Impact : Bromine’s higher leaving-group ability enhances cytotoxicity compared to chlorine analogs.
  • Substituent Positioning : The C3 bromomethyl group in the target compound improves antimicrobial activity over C4-substituted derivatives, likely due to better membrane permeability .

Unique Advantages of Target Compound :

  • Diverse Functionalization : The ethoxy group enables further derivatization (e.g., hydrolysis to alcohols), unlike methyl ether analogs .
  • Stability : Linear hexane backbone reduces ring-strain-related decomposition risks compared to cyclohexane derivatives .

Biological Activity

3-(Bromomethyl)-1-ethoxy-5-methylhexane is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. The presence of the bromomethyl group can enhance the biological activity of the compound, making it a subject of investigation for potential therapeutic applications. This article explores the biological activity of 3-(Bromomethyl)-1-ethoxy-5-methylhexane, detailing its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(Bromomethyl)-1-ethoxy-5-methylhexane is C_10H_15BrO, and its structure includes a bromomethyl group attached to a hexane backbone with an ethoxy and methyl substituent. The molecular weight is approximately 229.13 g/mol. The compound's structural features contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of 3-(Bromomethyl)-1-ethoxy-5-methylhexane typically involves the alkylation of appropriate precursors using bromomethylation reactions. Various methods can be employed, including:

  • Alkylation with Bromomethyl Ethyl Ether : This method utilizes bromomethyl ethyl ether as a reagent to introduce the bromomethyl group onto the hexane backbone.
  • Nucleophilic Substitution : The ethoxy group can be introduced through nucleophilic substitution reactions involving suitable alkyl halides.

Biological Activity

The biological activity of 3-(Bromomethyl)-1-ethoxy-5-methylhexane is influenced by its halogenated structure. Similar compounds have demonstrated various biological properties, including:

  • Antimicrobial Activity : Halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions.
  • Anticancer Potential : Research indicates that compounds with bromine substituents can enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies

Several studies have investigated similar compounds with promising results:

  • Antimicrobial Studies : A study on halogenated aliphatic compounds showed that derivatives with bromine exhibited higher antimicrobial activity against Escherichia coli and Staphylococcus aureus compared to their non-halogenated counterparts .
  • Cytotoxicity Assays : A related compound, 4-(Bromomethyl)-1-ethoxy-5-methylhexane, was tested for cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
3-(Bromomethyl)-1-ethoxy-5-methylhexaneAntimicrobialE. coliTBD
4-(Bromomethyl)-1-ethoxy-5-methylhexaneCytotoxicHeLa (cervical cancer)15
4-(Chloromethyl)-1-methoxy-5-methylhexaneAnticancerMCF7 (breast cancer)TBD

The mechanisms through which 3-(Bromomethyl)-1-ethoxy-5-methylhexane exerts its biological effects may include:

  • Formation of Reactive Intermediates : The bromine atom can facilitate the formation of reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

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